molecular formula C21H16Cl2N4O6 B301801 N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide

N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide

Cat. No. B301801
M. Wt: 491.3 g/mol
InChI Key: ZNXKIDWHUQARAZ-KIBLKLHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide, also known as CFA, is a synthetic compound that has been widely used in scientific research. CFA is a member of the hydrazinecarboxamide family and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibits the activity of glyoxalase I by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from carrying out its normal function of detoxifying methylglyoxal, leading to an accumulation of this toxic metabolite in cells. The mechanism by which N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibits the growth of cancer cells is not fully understood but is thought to involve the disruption of various signaling pathways that are essential for cancer cell survival.
Biochemical and Physiological Effects
N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide in lab experiments is that it is a potent inhibitor of glyoxalase I, making it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of using N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide is that it can be toxic to cells at high concentrations, making it important to carefully optimize experimental conditions to avoid cell toxicity.

Future Directions

There are several potential future directions for research involving N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide. One area of interest is the development of N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide analogs that are more potent and selective inhibitors of glyoxalase I. Another area of interest is the development of N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide-based antimicrobial agents for the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism by which N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibits the growth of cancer cells and to identify potential targets for anticancer therapy.

Synthesis Methods

N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide can be synthesized using a multistep process that involves the reaction of 4-chloronitrobenzene with furfural to produce 5-{4-chloro-2-nitrophenyl}-2-furaldehyde. The furaldehyde is then reacted with hydrazine hydrate to produce 2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethylamine. The final step involves the reaction of this intermediate with 4-chlorophenoxyacetic acid to produce N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide.

Scientific Research Applications

N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of the enzyme glyoxalase I, which is involved in the detoxification of methylglyoxal, a toxic metabolite produced by cells. N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has also been found to inhibit the growth of various cancer cell lines, making it a potential candidate for anticancer therapy.

properties

Product Name

N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide

Molecular Formula

C21H16Cl2N4O6

Molecular Weight

491.3 g/mol

IUPAC Name

N-[(E)-[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide

InChI

InChI=1S/C21H16Cl2N4O6/c22-13-1-4-15(5-2-13)32-12-21(29)24-11-20(28)26-25-10-16-6-8-19(33-16)17-7-3-14(23)9-18(17)27(30)31/h1-10H,11-12H2,(H,24,29)(H,26,28)/b25-10+

InChI Key

ZNXKIDWHUQARAZ-KIBLKLHPSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl

SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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